Cas no 1457515-05-7 (Methyl 4-[[(5-oxopyrrolidin-2-yl)methylamino]methyl]benzoate)
![Methyl 4-[[(5-oxopyrrolidin-2-yl)methylamino]methyl]benzoate structure](https://www.kuujia.com/scimg/cas/1457515-05-7x500.png)
Methyl 4-[[(5-oxopyrrolidin-2-yl)methylamino]methyl]benzoate Chemical and Physical Properties
Names and Identifiers
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- methyl 4-({[(5-oxopyrrolidin-2-yl)methyl]amino}methyl)benzoate
- Methyl 4-[[(5-oxopyrrolidin-2-yl)methylamino]methyl]benzoate
- Benzoic acid, 4-[[[(5-oxo-2-pyrrolidinyl)methyl]amino]methyl]-, methyl ester
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- Inchi: 1S/C14H18N2O3/c1-19-14(18)11-4-2-10(3-5-11)8-15-9-12-6-7-13(17)16-12/h2-5,12,15H,6-9H2,1H3,(H,16,17)
- InChI Key: JQGDNYNINANEAI-UHFFFAOYSA-N
- SMILES: O=C1CCC(CNCC2C=CC(C(=O)OC)=CC=2)N1
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 6
- Complexity: 325
- Topological Polar Surface Area: 67.4
- XLogP3: 0.6
Methyl 4-[[(5-oxopyrrolidin-2-yl)methylamino]methyl]benzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-767322-5.0g |
methyl 4-({[(5-oxopyrrolidin-2-yl)methyl]amino}methyl)benzoate |
1457515-05-7 | 95.0% | 5.0g |
$2028.0 | 2025-02-22 | |
Enamine | EN300-767322-0.1g |
methyl 4-({[(5-oxopyrrolidin-2-yl)methyl]amino}methyl)benzoate |
1457515-05-7 | 95.0% | 0.1g |
$615.0 | 2025-02-22 | |
Enamine | EN300-767322-0.05g |
methyl 4-({[(5-oxopyrrolidin-2-yl)methyl]amino}methyl)benzoate |
1457515-05-7 | 95.0% | 0.05g |
$587.0 | 2025-02-22 | |
Enamine | EN300-767322-10.0g |
methyl 4-({[(5-oxopyrrolidin-2-yl)methyl]amino}methyl)benzoate |
1457515-05-7 | 95.0% | 10.0g |
$3007.0 | 2025-02-22 | |
Enamine | EN300-767322-1.0g |
methyl 4-({[(5-oxopyrrolidin-2-yl)methyl]amino}methyl)benzoate |
1457515-05-7 | 95.0% | 1.0g |
$699.0 | 2025-02-22 | |
Enamine | EN300-767322-0.5g |
methyl 4-({[(5-oxopyrrolidin-2-yl)methyl]amino}methyl)benzoate |
1457515-05-7 | 95.0% | 0.5g |
$671.0 | 2025-02-22 | |
Enamine | EN300-767322-2.5g |
methyl 4-({[(5-oxopyrrolidin-2-yl)methyl]amino}methyl)benzoate |
1457515-05-7 | 95.0% | 2.5g |
$1370.0 | 2025-02-22 | |
Enamine | EN300-767322-0.25g |
methyl 4-({[(5-oxopyrrolidin-2-yl)methyl]amino}methyl)benzoate |
1457515-05-7 | 95.0% | 0.25g |
$642.0 | 2025-02-22 |
Methyl 4-[[(5-oxopyrrolidin-2-yl)methylamino]methyl]benzoate Related Literature
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
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4. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
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Jian Jiang,Yuanyuan Li,Jinping Liu,Xintang Huang Nanoscale, 2011,3, 45-58
Additional information on Methyl 4-[[(5-oxopyrrolidin-2-yl)methylamino]methyl]benzoate
Methyl 4-[[(5-Oxopyrrolidin-2-Yl)Methylamino]Methyl]Benzoate: A Comprehensive Overview
Methyl 4-[[(5-Oxopyrrolidin-2-Yl)Methylamino]Methyl]Benzoate (CAS No. 145751-05-7) is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, with its unique structure and functional groups, has been the subject of extensive research in recent years. The molecule consists of a benzoate ester group attached to a methylamine moiety, which is further connected to a 5-oxopyrrolidine ring. This combination of functional groups makes it a versatile compound with potential applications in drug design and material science.
The benzoate ester group in the molecule plays a crucial role in its chemical reactivity and biological activity. Ester groups are known for their ability to undergo various transformations, making them valuable intermediates in organic synthesis. The methylamine moiety, on the other hand, introduces nitrogen into the structure, which can enhance the compound's ability to interact with biological systems. The 5-oxopyrrolidine ring adds rigidity and stability to the molecule, potentially influencing its pharmacokinetic properties.
Recent studies have focused on the synthesis and characterization of Methyl 4-[[(5-Oxopyrrolidin-2-Yl)Methylamino]Methyl]Benzoate. Researchers have explored various synthetic pathways to optimize the yield and purity of this compound. One notable approach involves the use of coupling agents and protecting groups to facilitate the formation of the amide bond between the pyrrolidine ring and the methylamine group. These advancements have not only improved the synthesis process but also opened new avenues for modifying the structure to enhance its bioavailability.
In terms of applications, Methyl 4-[[(5-Oxopyrrolidin-2-Yl)Methylamino]Methyl]Benzoate has shown promise in drug design, particularly in the development of bioactive molecules. Its structure resembles certain pharmacophores found in approved drugs, suggesting that it could serve as a lead compound for further optimization. For instance, modifications to the benzoate ester group or the pyrrolidine ring could potentially enhance its binding affinity to target proteins or improve its solubility properties.
Moreover, the compound has been investigated for its potential in material science. The rigid structure of the 5-oxopyrrolidine ring makes it an attractive candidate for use in polymer synthesis or as a building block for advanced materials. Researchers have explored its incorporation into polymeric networks, where it could contribute to enhanced mechanical properties or serve as a functional group for further chemical modifications.
Recent advancements in computational chemistry have also shed light on the electronic properties of Methyl 4-[[(5-Oxopyrrolidin-2-Yl)Methylamino]Methyl]Benzoate. Quantum mechanical calculations have revealed that the molecule exhibits significant electron-withdrawing effects due to the presence of the ester and amide groups. These findings are particularly relevant for applications in electronics or optoelectronics, where such properties are highly desirable.
In conclusion, Methyl 4-[[(5-Oxopyrrolidin-2-Yl)Methylamino]Methyl]Benzoate (CAS No. 145751-05-7) is a multifaceted compound with diverse applications across various scientific disciplines. Its unique structure and functional groups make it an invaluable tool for researchers in organic chemistry, pharmacology, and material science. As ongoing research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in both academic and industrial settings.
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